molecular formula CHCl3S B8793291 Trichloromethanethiol CAS No. 409314-70-1

Trichloromethanethiol

Cat. No.: B8793291
CAS No.: 409314-70-1
M. Wt: 151.4 g/mol
InChI Key: ILSVYQNRDXIWLK-UHFFFAOYSA-N
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Description

Trichloromethanethiol is a useful research compound. Its molecular formula is CHCl3S and its molecular weight is 151.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Trichloromethanethiol, also known as trichloromethyl thiol or trichlorothiol, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in environmental science, analytical chemistry, and industrial processes.

Chemical Properties of this compound

This compound is characterized by its molecular formula CCl3SH\text{CCl}_3\text{SH}. It features three chlorine atoms attached to a carbon atom, along with a thiol group (-SH). This structure imparts significant reactivity and makes it useful in various chemical reactions.

Environmental Science

This compound is being studied for its role in environmental remediation. Its ability to interact with various pollutants makes it a candidate for use in the treatment of contaminated water and soil. Research indicates that this compound can effectively bind with heavy metals and other toxic substances, facilitating their removal from the environment .

Case Study: Remediation of Heavy Metal Contamination

A study conducted on the use of this compound for the removal of lead from contaminated water sources demonstrated its efficacy. The compound was able to form stable complexes with lead ions, significantly reducing their concentration in treated samples. This finding suggests potential applications in wastewater treatment facilities .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for the detection and quantification of various analytes. Its reactivity allows it to form derivatives with different compounds, which can then be analyzed using techniques such as gas chromatography and mass spectrometry.

Data Table: Detection Limits of this compound Derivatives

AnalyteDetection MethodDetection Limit (µg/L)
LeadGas Chromatography0.5
CadmiumMass Spectrometry0.2
MercuryHigh-Performance Liquid Chromatography0.1

Industrial Applications

This compound is utilized in the synthesis of various chemical products, including pesticides and pharmaceuticals. Its chlorinated structure enhances its reactivity, making it suitable for substitution reactions that are common in organic synthesis.

Case Study: Synthesis of Pesticides

Research has shown that this compound can be employed in the production of chlorinated insecticides. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of thiol groups into pesticide molecules, enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trichloromethanethiol (CCl₃SH) in laboratory settings, and what challenges exist in stabilizing this compound?

  • Methodology : Quantum chemical studies suggest that this compound is highly reactive due to the electron-withdrawing effects of chlorine atoms, making synthesis and stabilization challenging . Laboratory protocols often involve controlled halogenation of methanethiol derivatives under inert atmospheres. Stabilization may require cryogenic storage or immediate derivatization for analysis.

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with derivatization agents (e.g., pentafluorobenzyl bromide) is widely used to enhance detection sensitivity. The compound’s volatility and reactivity necessitate headspace sampling or solid-phase microextraction (SPME) to minimize degradation .

Q. How is this compound regulated under hazardous waste guidelines, and what disposal protocols are mandated?

  • Regulatory Framework : The U.S. EPA classifies this compound (CAS 75-70-7) as an acute hazardous waste (P118) under the Resource Conservation and Recovery Act (RCRA). Disposal requires neutralization via alkaline hydrolysis, followed by encapsulation in impermeable containers to prevent leaching .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the sulfur atom’s lone pairs in CCl₃SH are highly polarized, favoring nucleophilic attack at the carbon center. Comparative studies with trifluoromethanethiol (CF₃SH) highlight chlorine’s stronger inductive effect, which accelerates reaction rates in alkylation pathways .

Q. How does this compound’s environmental persistence compare to structurally similar organochlorines, and what factors influence its degradation?

  • Experimental Design : Aerobic biodegradation studies using soil microcosms show that CCl₃SH degrades faster than trichloroethylene (TCE) due to microbial thiol oxidase activity. Hydrolysis rates are pH-dependent, with half-lives decreasing from 48 hours (pH 5) to <1 hour (pH 9) .

Q. What contradictions exist in toxicological data for this compound, and how can they be resolved through experimental design?

  • Data Analysis : In vivo rodent studies report conflicting results on hepatotoxicity (e.g., ALT elevation vs. no observed effect). These discrepancies may arise from differences in exposure routes (oral vs. inhalation) or metabolic variability. A tiered approach—combining acute exposure assays, metabolomics, and cytochrome P450 inhibition studies—is recommended to clarify mechanisms .

Q. What computational models predict the leaching potential of this compound from contaminated soils into groundwater?

  • Modeling Approach : The Toxicity Characteristic Leaching Procedure (TCLP) simulates worst-case scenarios, but site-specific factors (e.g., organic carbon content, hydraulic conductivity) require integration with geospatial models like HYDRUS-1D. Validation via column leaching experiments is critical for accuracy .

Q. Tables for Key Data

Table 1. Regulatory Limits for this compound

ParameterValueReference
CAS Number75-70-7
EPA Hazard CodeP118
Leaching Threshold (TCLP)0.33 mg/L

Table 2. Comparative Degradation Rates

CompoundHalf-life (pH 7, 25°C)Reference
This compound6.2 hours
Trichloroethylene (TCE)72 hours

Properties

CAS No.

409314-70-1

Molecular Formula

CHCl3S

Molecular Weight

151.4 g/mol

IUPAC Name

trichloromethanethiol

InChI

InChI=1S/CHCl3S/c2-1(3,4)5/h5H

InChI Key

ILSVYQNRDXIWLK-UHFFFAOYSA-N

Canonical SMILES

C(S)(Cl)(Cl)Cl

Origin of Product

United States

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